7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

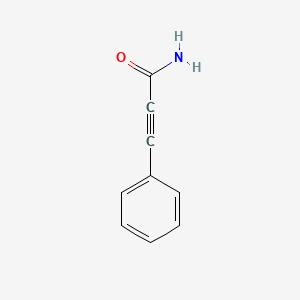

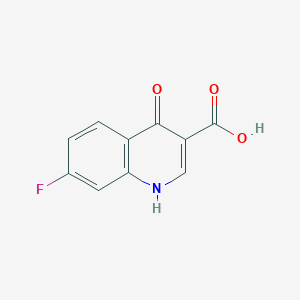

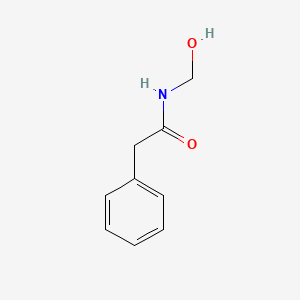

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) is a derivative of 4-hydroxyquinoline . It has a molecular formula of C10H6FNO3 .

Synthesis Analysis

FQCA can be synthesized by decarboxylation of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE). FQCE, in turn, is prepared by hydrolysis . A detailed synthesis process of 4-Hydroxyquinolines, which could potentially be applied to FQCA, has been described in a paper .Molecular Structure Analysis

The molecular structure of FQCA consists of a quinoline core with a fluoro substituent at the 7-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis

FQCA is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis and Properties

Fluorinated quinolines, including 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .

Antibacterial Activity

Many synthetic quinolines, including fluorinated ones, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibiotics.

Antineoplastic Activity

Fluorinated quinolines have shown antineoplastic (anti-cancer) activity . The antineoplastic drug Brequinar® and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Antimalarial Activity

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Fluoroquine, a fluorinated quinoline, has been used as an antimalarial drug .

Enzyme Inhibition

Fluorinated quinolines have been found to inhibit various enzymes . This property can be exploited in the development of new drugs for various diseases.

Agricultural Applications

A number of fluorinated quinolines have found application in agriculture . They could be used as pesticides or in other agricultural applications.

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals . This opens up potential applications in display technologies.

Cyanine Dyes

Quinolines form a considerable share in the production of cyanine dyes . Fluorinated quinolines could potentially enhance the properties of these dyes.

Safety and Hazards

FQCA is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYSXZSVUTDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316813 | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63463-20-7 | |

| Record name | 63463-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)